UR-MK299 -

UR-MK299

Catalog Number: EVT-1535712
CAS Number:
Molecular Formula: C35H45N7O5
Molecular Weight: 643.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UR-MK299 is a NPY Y1 receptor antagonist.
Source and Classification

UR-MK299 was synthesized as part of research efforts aimed at developing selective antagonists for neuropeptide Y receptors, particularly the Y1 subtype. It belongs to a class of compounds known as non-peptide antagonists, which are designed to mimic the action of peptide ligands while providing enhanced stability and bioavailability. The compound's classification as a neuropeptide Y Y1 receptor antagonist positions it as a candidate for therapeutic applications in obesity and related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of UR-MK299 involves several chemical reactions that produce the final compound in a series of steps. Although specific synthetic routes are often proprietary, general methods include:

  1. Formation of key intermediates: Starting materials undergo transformations such as alkylation, acylation, or condensation reactions to form critical intermediates.
  2. Coupling reactions: These intermediates are then coupled to create the core structure of UR-MK299, often utilizing coupling agents to facilitate the formation of amide or other linkages.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

The precise details of these methods can vary based on the specific protocols employed in different laboratories but generally follow established organic synthesis practices .

Molecular Structure Analysis

Structure and Data

UR-MK299 has a well-defined molecular structure characterized by its interaction with the neuropeptide Y Y1 receptor. The compound features a diphenylmethyl moiety that plays a crucial role in its binding affinity. Key structural elements include:

  • Molecular Formula: C₁₈H₁₉N₃O₂
  • Molecular Weight: Approximately 313.36 g/mol
  • Binding Interactions: The antagonist binds within a hydrophobic pocket formed by specific residues on the receptor, facilitating its antagonistic action .

Crystallographic studies have provided insights into how UR-MK299 interacts with the receptor at an atomic level, revealing critical contact points that contribute to its binding affinity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

UR-MK299 participates in various chemical reactions primarily related to its binding interactions with neuropeptide Y receptors. The binding process involves:

  1. Hydrophobic Interactions: The diphenylmethyl group interacts with hydrophobic residues on the receptor.
  2. Hydrogen Bonding: Specific functional groups within UR-MK299 form hydrogen bonds with key amino acids in the receptor's binding site.
  3. Conformational Changes: Upon binding, UR-MK299 induces conformational changes in the receptor that stabilize it in an inactive state, preventing activation by endogenous ligands .

These interactions are critical for understanding how UR-MK299 functions as an antagonist.

Mechanism of Action

Process and Data

The mechanism of action for UR-MK299 involves its role as an antagonist at the neuropeptide Y Y1 receptor:

  1. Binding Affinity: UR-MK299 exhibits high binding affinity for the Y1 receptor, effectively competing with natural ligands such as neuropeptide Y.
  2. Inhibition of Signal Transduction: By occupying the receptor's active site, UR-MK299 inhibits downstream signaling pathways typically activated by neuropeptide Y, which includes modulation of intracellular calcium levels and cyclic adenosine monophosphate production.
  3. Physiological Effects: The inhibition leads to decreased food intake and potential anxiolytic effects, making it a candidate for therapeutic applications in obesity and anxiety disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

UR-MK299 possesses several notable physical and chemical properties:

These properties are essential for its formulation into drug products.

Applications

Scientific Uses

UR-MK299 has significant potential applications in various scientific fields:

  • Pharmacological Research: As a selective antagonist for the neuropeptide Y Y1 receptor, it serves as a valuable tool for studying receptor signaling pathways and their physiological impacts.
  • Therapeutic Development: Its ability to modulate food intake makes it a candidate for developing treatments for obesity and metabolic disorders.
  • Cancer Research: Given the role of neuropeptide Y in tumor biology, UR-MK299 may be explored for its effects on cancer progression and treatment responses .
Introduction to Neuropeptide Y (NPY) Receptor Pharmacology

NPY Receptor Subtypes and Physiological Roles

Table 1: Human NPY Receptor Subtypes and Their Functional Characteristics

ReceptorAmino AcidsPrimary AgonistsKey Physiological RolesTissue Distribution
Y1 (Y1R)384NPY, PYYFood intake stimulation, anxiety regulation, vasoconstriction, bone homeostasis, tumor growthHypothalamus, hippocampus, adipose tissue, blood vessels, various peripheral tissues
Y2381NPY, PYY3-36Appetite suppression, neurotransmitter release regulation, memory enhancement, angiogenesisPresynaptic neurons (hippocampus, hypothalamus), peripheral nervous system
Y4375PPAppetite suppression, gastric emptying inhibition, energy expenditureGastrointestinal tract, pancreas, prostate, specific brain regions
Y5445-455NPYFood intake stimulation, circadian rhythm regulationHypothalamus, other CNS regions

The Y1 receptor (Y1R) demonstrates high affinity for both NPY and PYY, with pancreatic polypeptide (PP) acting as a weak agonist [3] [9]. Its expression pattern encompasses both central and peripheral tissues, including key appetite-regulating centers in the hypothalamic arcuate nucleus, where it stimulates food intake in response to energy deficit [3] [5]. Beyond its metabolic functions, Y1R activation influences emotional states by reducing anxiety, modulates cardiovascular tone through vasoconstriction, regulates bone formation, and promotes tumor growth in certain cancers [2] [3].

The Y2 receptor primarily localizes to presynaptic neurons where it functions as an autoreceptor to inhibit NPY release. Paradoxically, while Y1R stimulates feeding, Y2 receptor activation produces anorexigenic effects, particularly via the PYY3-36 cleavage product released from the gastrointestinal tract [3] [9]. The Y4 receptor exhibits highest affinity for PP and mediates satiety signals, while the Y5 receptor, though also implicated in feeding behavior, displays lower sequence homology with other family members and remains less pharmacologically characterized [3] [8].

The distinct yet complementary roles of these receptors create a finely balanced regulatory network for energy homeostasis. Dysregulation of this system—particularly chronic Y1R overactivity—contributes significantly to pathological conditions including obesity and cancer progression [2] [5] [9].

Y1 Receptor (Y1R) as a Therapeutic Target in Metabolic and Oncological Disorders

The Y1 receptor has emerged as a promising therapeutic target primarily due to its central role in appetite regulation and energy balance. NPY activation of hypothalamic Y1R constitutes the most potent orexigenic signal in mammalian physiology, making it a critical intervention point for obesity management [2] [5]. Genetic studies in obese humans reveal polymorphisms in the Y1R gene associated with impaired fasting tolerance, further supporting its pathophysiological relevance [6]. Beyond metabolic disorders, Y1R expression in various cancers—including breast cancer, neuroblastoma, and adrenal tumors—correlates with disease progression. Mechanistically, Y1R activation stimulates tumor cell proliferation, angiogenesis, and metastasis through Gi-mediated signaling pathways [2] [7].

The therapeutic potential of Y1R antagonism extends to bone homeostasis, where NPY-Y1R signaling inhibits osteoblast activity, suggesting applications for osteoporosis treatment [2]. Additionally, Y1R antagonists may offer novel approaches for managing anxiety disorders, given the receptor's distribution in limbic brain regions involved in emotional processing [3] [9].

Despite this compelling therapeutic rationale, early Y1R antagonists faced significant pharmacological limitations. Peptide-based compounds exhibited poor metabolic stability and inadequate blood-brain barrier penetration, while early small-molecule antagonists suffered from insufficient receptor selectivity, low potency, or limited oral bioavailability [2] [4]. These challenges necessitated structural insights into Y1R-ligand interactions to guide rational drug design—a gap filled by the determination of Y1R crystal structures with high-affinity antagonists like UR-MK299 [2] [7].

Rationale for Antagonist Development: UR-MK299 in Context

UR-MK299 (chemical name: (R)-N(α)-Diphenylacetyl-N(ω)-[2-([2,3-³H]propionylamino)ethyl]aminocarbonyl-(4-hydroxybenzyl)argininamide) represents a structurally optimized argininamide-type Y1R antagonist developed to overcome the limitations of earlier compounds [1] [4]. Its design builds upon the structural scaffold of earlier antagonists like BIBP3226 but incorporates critical modifications that enhance receptor affinity and subtype selectivity [2] [7].

The molecular rationale for UR-MK299 development emerged from structure-activity relationship (SAR) studies demonstrating that the nature of the Nω-carbamoyl substituent on the argininamide core profoundly influences Y1R binding affinity and mode [4]. Smaller carbamoyl groups (van der Waals volume: ~139 ų) penetrate deeply into a hydrophobic subpocket within the Y1R binding cavity, whereas bulkier substituents induce an "inverted" binding mode that reduces affinity [4]. UR-MK299 incorporates an optimally sized carbamoyl group that maximizes interactions within this subpocket, contributing to its high binding affinity (Ki ≈ 28.67 nM) [6] [7].

Table 2: Key Binding Interactions of UR-MK299 with Y1R Residues

Structural DomainResidue (Ballesteros-Weinstein Numbering)Interaction TypeFunctional Consequence
Transmembrane Helix VQ2195.46Hydrogen bonding with propionyl oxygenContributes to high-affinity binding (30-fold affinity reduction in Q219A mutant)
Transmembrane Helix VIN2836.55Dual hydrogen bonds with arginine moietyCritical for antagonist recognition (abolished activity in N283A mutant)
D2876.59Salt bridge with guanidinium groupEssential for ligand binding (>2000-fold affinity reduction in D287N mutant)
F2866.58Hydrophobic contact with diphenylmethyl groupKey selectivity determinant (2-5 fold decreased antagonism in F286A mutant)
Transmembrane Helix VIIF3027.35Hydrophobic cluster formation with diphenylmethylCritical for antagonist binding (abolished activity in F302A mutant)
Transmembrane Helix IIIQ1203.32Hydrophobic contact with hydroxyphenyl groupBlocks NPY binding site

UR-MK299 exhibits exceptional receptor subtype selectivity, with minimal affinity for other NPY receptors (Y2R Ki >3,000 nM; Y4R/Y5R Ki >10,000 nM) or related neuropeptide FF receptors (NPFF1R Ki =1,000 nM; NPFF2R Ki >3,000 nM) [1] [7]. This selectivity profile originates from UR-MK299's specific interaction with a unique hydrophobic pocket formed by residues F2866.58 and F3027.35 in Y1R—residues that differ in other NPY receptor subtypes [7]. For instance, Y4R contains a glutamate at position 6.58 (E6.58) that disrupts this hydrophobic cluster, explaining UR-MK299's negligible binding to this receptor [2] [7].

The compound's mechanism of antagonism involves dual stabilization of the inactive receptor conformation: (1) through direct occlusion of the NPY binding site via its hydroxyphenyl group, which occupies the groove formed by helices III and VI where the C-terminus of NPY normally binds; and (2) by preventing the activation-related conformational change of the conserved "toggle switch" residue W2766.48 through hydrophobic interactions [2] [7]. Mutagenesis studies confirm the critical importance of W2766.48, with the W276A mutation reducing UR-MK299 binding affinity by over 2,000-fold [7].

As a pharmacological tool, UR-MK299 has enabled structural biology breakthroughs, including the determination of the first crystal structure of human Y1R bound to an antagonist at 2.7 Å resolution (PDB: 5ZBQ) [2] [6] [7]. This structural information has illuminated the binding modes of diverse Y1R antagonists and provided insights into agonist binding behavior, facilitating structure-based drug discovery for obesity, cancer, and bone disorders [2] [7].

Properties

Product Name

UR-MK299

IUPAC Name

(R)-N(α)-Diphenylacetyl-N(ω)-[2-([2,3-(3)H]propionylamino)ethyl]aminocarbonyl-(4-hydroxybenzyl)arginin-amide

Molecular Formula

C35H45N7O5

Molecular Weight

643.79

InChI

InChI=1S/C35H45N7O5/c1-2-30(44)37-21-9-10-22-39-35(47)42-34(36)38-23-11-16-29(32(45)40-24-25-17-19-28(43)20-18-25)41-33(46)31(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h3-8,12-15,17-20,29,31,43H,2,9-11,16,21-24H2,1H3,(H,37,44)(H,40,45)(H,41,46)(H4,36,38,39,42,47)/t29-/m0/s1

InChI Key

HPZNBAUGMBRUCO-LJAQVGFWSA-N

SMILES

N/C(NCCC[C@@H](C(NCC1=CC=C(O)C=C1)=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)=O)=N\C(NCCCCNC(CC)=O)=O

Solubility

Soluble in DMSO

Synonyms

URMK299; UR MK299; UR-MK299

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.